

# physical and chemical properties of 5-Methyl-3-nitropyridin-2-amine

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## Compound of Interest

Compound Name: 5-Methyl-3-nitropyridin-2-amine

Cat. No.: B1269485

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## An In-depth Technical Guide to 5-Methyl-3-nitropyridin-2-amine

This technical guide provides a comprehensive overview of the core physical and chemical properties of **5-Methyl-3-nitropyridin-2-amine**, targeting researchers, scientists, and professionals in drug development. This document summarizes key data, outlines experimental protocols, and visualizes relevant biological pathways and experimental workflows.

## Core Properties of 5-Methyl-3-nitropyridin-2-amine

**5-Methyl-3-nitropyridin-2-amine**, with the CAS number 7598-26-7, is a substituted pyridine derivative.<sup>[1][2]</sup> Its structure incorporates a pyridine ring with a methyl group at the 5-position, a nitro group at the 3-position, and an amine group at the 2-position. This arrangement of functional groups makes it a compound of interest in medicinal chemistry and organic synthesis.<sup>[1][3]</sup> The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the pyridine ring influences its chemical reactivity and potential biological activity.

## Physical and Chemical Data

The following tables summarize the key physical and chemical properties of **5-Methyl-3-nitropyridin-2-amine**. Experimental data is provided where available, supplemented by predicted values for properties that have not been experimentally determined.

Table 1: General and Physical Properties

Property	Value	Source(s)
CAS Number	7598-26-7	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub>	[1]
Molecular Weight	153.14 g/mol	
Appearance	Light yellow to yellow powder or crystals	[2]
Melting Point	189-193 °C	[2]
Boiling Point (Predicted)	318.9 ± 37.0 °C	
Density (Predicted)	1.354 ± 0.06 g/cm <sup>3</sup>	
Flash Point (Predicted)	146.7 °C	
Solubility	Soluble in acids, alkalis, and organic solvents; insoluble in water.	[3]
pKa (Predicted)	Due to the presence of the basic amino group and the pyridine nitrogen, the pKa of the conjugate acid is expected to be in the range of other aminopyridines, though the nitro group will decrease the basicity. The pKa of 2-aminopyridine is 6.86.[4][5]	

Table 2: Spectral Data Interpretation

While specific experimental spectra for **5-Methyl-3-nitropyridin-2-amine** are not publicly available, the expected spectral characteristics can be inferred from data on analogous compounds.

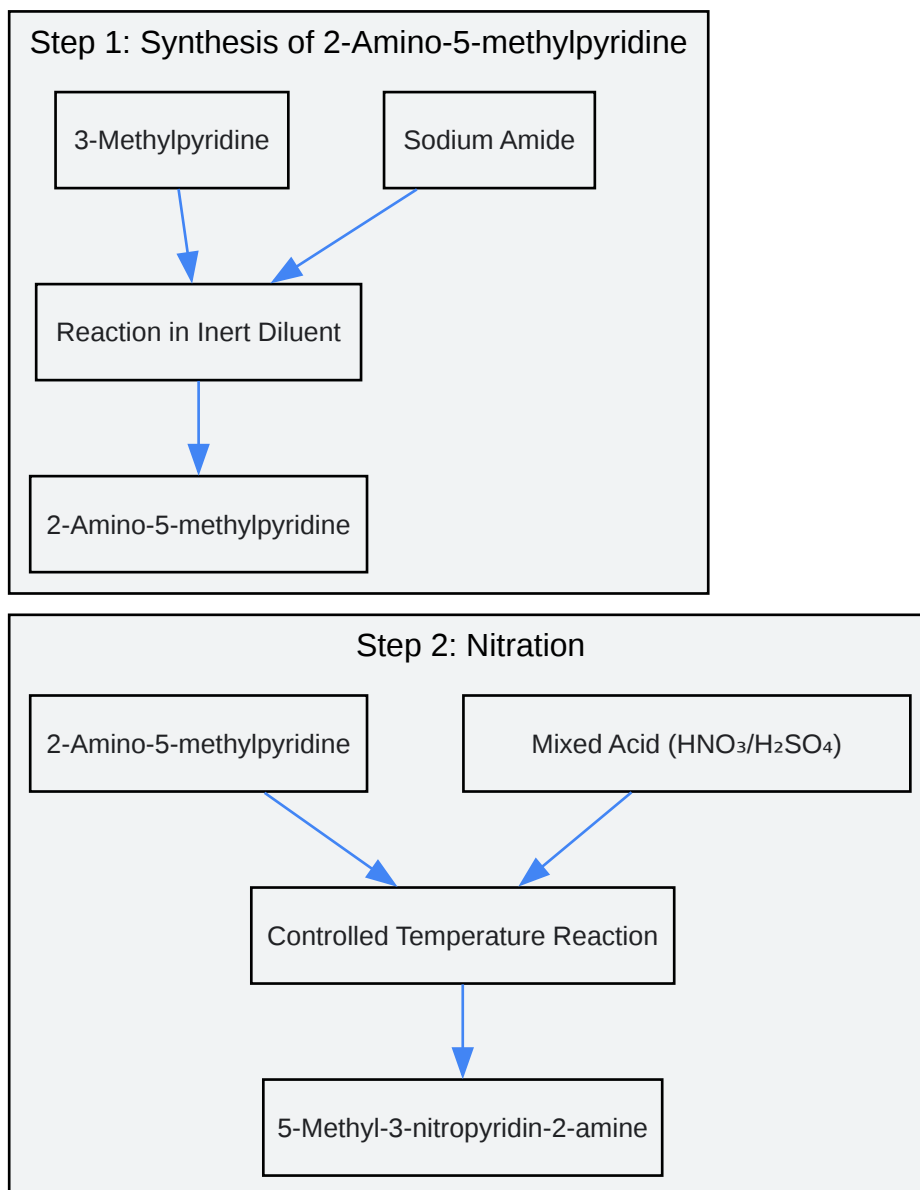
Technique	Expected Observations
$^1\text{H}$ NMR	The spectrum would likely show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a broad singlet for the amine protons. The chemical shifts would be influenced by the electronic effects of the substituents. For the related 2-amino-5-methylpyridine, the aromatic protons appear at $\delta$ 7.79, 7.12, and 6.32 ppm, and the methyl protons at $\delta$ 2.12 ppm. <a href="#">[6]</a>
$^{13}\text{C}$ NMR	The spectrum is expected to display six signals corresponding to the six carbon atoms in the molecule. The carbon atoms attached to the nitro and amino groups, as well as the other ring carbons, will have characteristic chemical shifts. The methyl carbon would appear at a higher field.
FT-IR	Characteristic absorption bands would include N-H stretching vibrations for the primary amine (typically two bands in the $3300\text{--}3500\text{ cm}^{-1}$ region), C-H stretching for the aromatic and methyl groups, C=C and C=N stretching of the pyridine ring (around $1600\text{ cm}^{-1}$ ), and strong asymmetric and symmetric stretching bands for the nitro group (typically around $1550$ and $1350\text{ cm}^{-1}$ ). <a href="#">[7]</a> <a href="#">[8]</a>
Mass Spec	The molecular ion peak ( $\text{M}^+$ ) would be observed at $m/z$ 153. Fragmentation patterns would likely involve the loss of the nitro group ( $\text{NO}_2$ ), and other characteristic cleavages of the pyridine ring and its substituents. <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a>

## Experimental Protocols

## Synthesis of 5-Methyl-3-nitropyridin-2-amine

A common synthetic route to **5-Methyl-3-nitropyridin-2-amine** involves the nitration of 2-amino-5-methylpyridine.[13] The following is a generalized experimental protocol based on the synthesis of similar aminonitropyridines.

### Synthesis Workflow for 5-Methyl-3-nitropyridin-2-amine



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Caption: Synthesis workflow for **5-Methyl-3-nitropyridin-2-amine**.

#### Detailed Methodology:

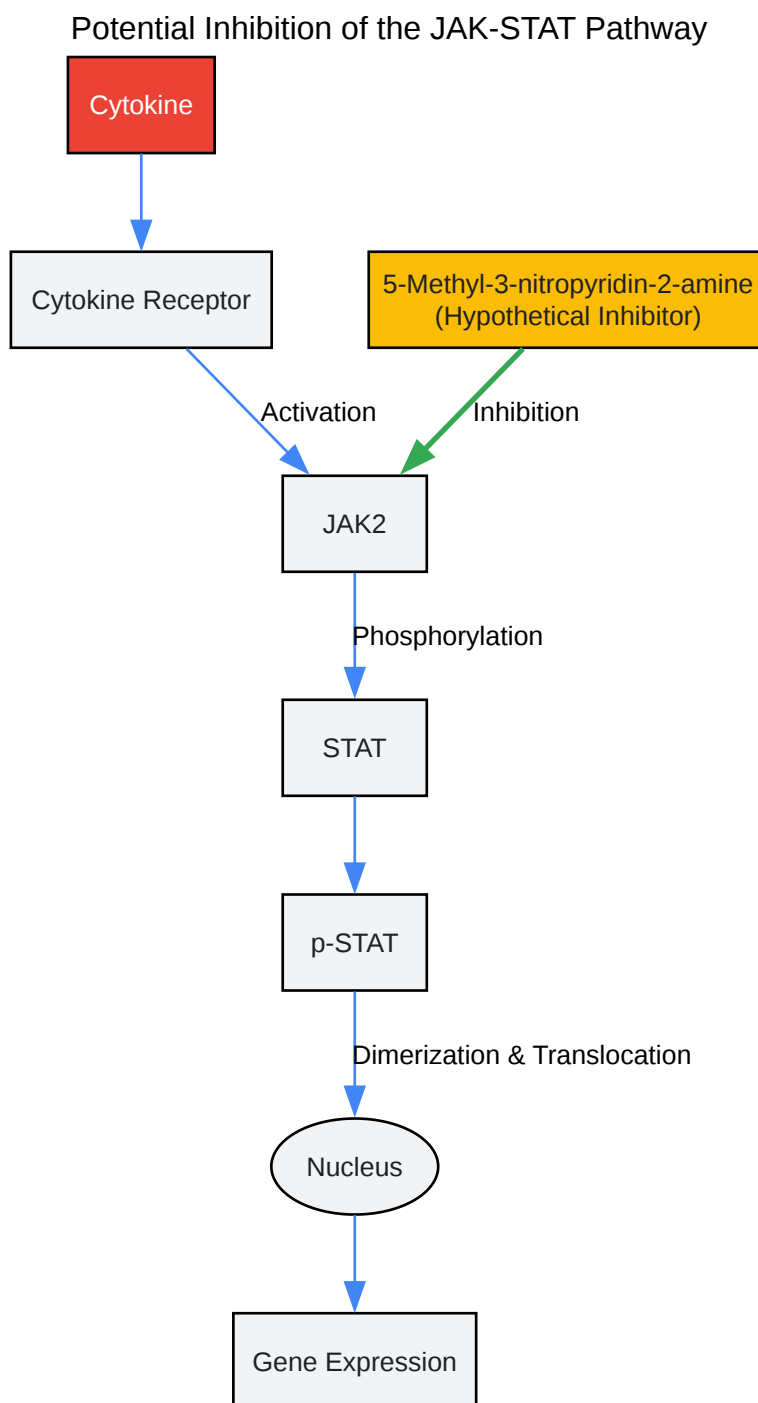
- Synthesis of 2-Amino-5-methylpyridine: 3-Methylpyridine is reacted with sodium amide in an inert diluent at an elevated temperature and pressure.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) The reaction mixture is then worked up to isolate 2-amino-5-methylpyridine.[\[18\]](#)
- Nitration of 2-Amino-5-methylpyridine: 2-Amino-5-methylpyridine is dissolved in concentrated sulfuric acid and cooled. A mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining a low temperature.[\[13\]](#)[\[19\]](#) The reaction mixture is then carefully warmed to allow for the rearrangement of the initially formed nitramine intermediate to the desired 3-nitro and 5-nitro isomers. The 3-nitro isomer is the major product. The product is isolated by pouring the reaction mixture onto ice and neutralizing with a base, followed by filtration and purification.[\[20\]](#)

## Potential Biological Activity and Signaling Pathways

While there is no direct evidence of **5-Methyl-3-nitropyridin-2-amine**'s involvement in specific signaling pathways, the broader class of nitropyridine derivatives has been investigated for various biological activities, including as enzyme inhibitors. Notably, related compounds have been explored as inhibitors of Janus kinase 2 (JAK2) and Glycogen Synthase Kinase-3 (GSK3).[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

## Potential Inhibition of JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, regulating gene expression involved in immunity, proliferation, and differentiation.[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#) Dysregulation of this pathway is implicated in various diseases, including cancers and inflammatory disorders. Inhibition of key kinases like JAK2 is a therapeutic strategy.



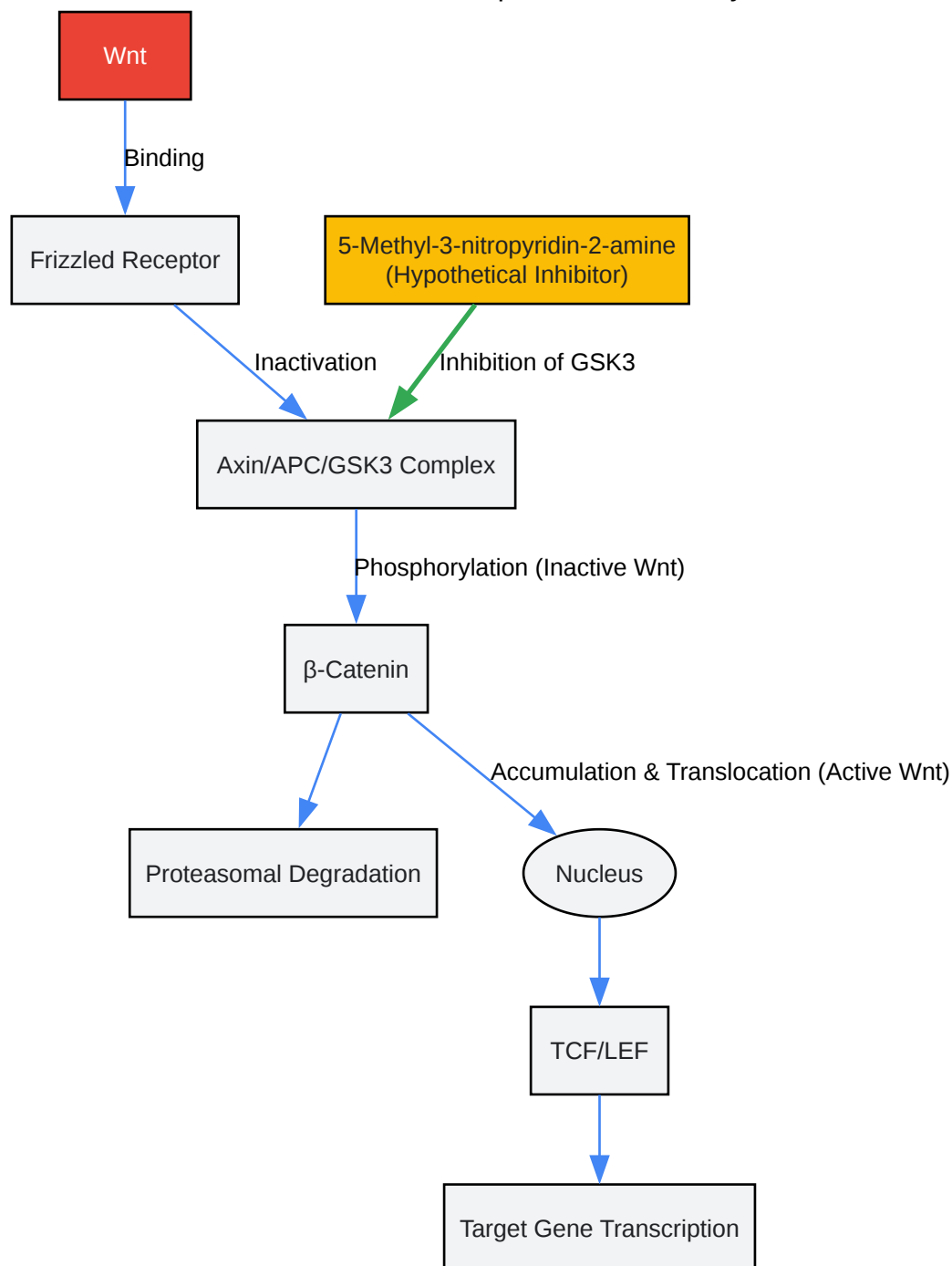
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Caption: Hypothetical inhibition of the JAK-STAT signaling pathway.

## Potential Modulation of GSK3 Signaling Pathway

GSK3 is a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell development, and proliferation.[21][22][23][30] Its dysregulation is linked to diseases such as type 2 diabetes, Alzheimer's disease, and cancer.[24] GSK3 is a key component of the Wnt signaling pathway, where it is involved in the phosphorylation and subsequent degradation of  $\beta$ -catenin.

#### Potential Modulation of the Wnt/ $\beta$ -Catenin Pathway via GSK3



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Caption: Hypothetical modulation of the Wnt/ $\beta$ -catenin pathway.

## Conclusion

**5-Methyl-3-nitropyridin-2-amine** is a versatile chemical intermediate with potential applications in the development of bioactive molecules. This guide has summarized its key physical and chemical properties, provided a plausible synthetic route, and explored its potential interactions with important biological signaling pathways based on the activity of related compounds. Further experimental investigation is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

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## References

- 1. indiamart.com [indiamart.com]
- 2. 5-Methyl-3-nitropyridin-2-amine | 7598-26-7 | TCI AMERICA [tcichemicals.com]
- 3. chembk.com [chembk.com]
- 4. 2-Aminopyridine | NH<sub>2</sub>C<sub>5</sub>H<sub>4</sub>N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]



- 13. [digitalcommons.njit.edu](https://digitalcommons.njit.edu) [[digitalcommons.njit.edu](https://digitalcommons.njit.edu)]
- 14. 2-Amino-5-methylpyridine | 1603-41-4 [[chemicalbook.com](https://chemicalbook.com)]
- 15. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [[patents.google.com](https://patents.google.com)]
- 16. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [[patents.google.com](https://patents.google.com)]
- 17. [prepchem.com](https://prepchem.com) [[prepchem.com](https://prepchem.com)]
- 18. [nbinno.com](https://nbinno.com) [[nbinno.com](https://nbinno.com)]
- 19. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [[article.sapub.org](https://article.sapub.org)]
- 20. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [[semanticscholar.org](https://semanticscholar.org)]
- 21. [creative-diagnostics.com](https://creative-diagnostics.com) [[creative-diagnostics.com](https://creative-diagnostics.com)]
- 22. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
- 23. GSK3 信号传导通路 | Thermo Fisher Scientific - CN [[thermofisher.cn](https://thermofisher.cn)]
- 24. GSK-3 - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 25. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 26. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [[frontiersin.org](https://frontiersin.org)]
- 27. [bpsbioscience.com](https://bpsbioscience.com) [[bpsbioscience.com](https://bpsbioscience.com)]
- 28. [creative-diagnostics.com](https://creative-diagnostics.com) [[creative-diagnostics.com](https://creative-diagnostics.com)]
- 29. JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease - Amerigo Scientific [[amerigoscientific.com](https://amerigoscientific.com)]
- 30. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
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